molecular formula C9H11NO3 B13998098 5-Propoxypicolinic acid CAS No. 66933-04-8

5-Propoxypicolinic acid

Cat. No.: B13998098
CAS No.: 66933-04-8
M. Wt: 181.19 g/mol
InChI Key: VWNSBPTWSFUTHE-UHFFFAOYSA-N
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Description

5-Propoxypicolinic Acid is a chemical compound of interest in scientific research and development, particularly as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both a pyridine ring and a carboxylic acid functional group, is similar to other picolinic acid derivatives known for their application in developing active pharmaceutical ingredients (APIs), such as in the drugs Bepotastine and Sorafenib . The propoxy chain at the 5-position may influence the compound's properties, potentially enhancing lipophilicity for improved membrane permeability, a valuable trait in drug design . As a picolinic acid derivative, this compound is part of a family of heterocyclic building blocks critical in organic chemistry and materials science . Disclaimer: The information provided is based on analogous compounds and is for illustrative purposes only. The specific properties, applications, and hazards for this compound require confirmation through laboratory analysis. Safety Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic use, nor for consumption in any form. Please consult the product's Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66933-04-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-propoxypyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-2-5-13-7-3-4-8(9(11)12)10-6-7/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

VWNSBPTWSFUTHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Propoxypicolinic Acid

Established Synthetic Routes to 5-Propoxypicolinic Acid

The primary strategies for synthesizing the target molecule involve building upon a pre-functionalized pyridine (B92270) ring. These methods include the oxidation of a methyl group, the hydrolysis of an ester, or the strategic use of transition metal catalysis to build the molecule's key features.

A common and direct method for the synthesis of pyridine-carboxylic acids is the oxidation of an alkyl group, typically a methyl group, attached to the pyridine ring. google.comgoogle.com In this approach, 5-Propoxy-2-methylpyridine (5-propoxypicoline) serves as the immediate precursor to the final product. The methyl group at the 2-position is oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) (KMnO₃) and nitric acid (HNO₃) being conventional choices. google.comgoogle.com The reaction conditions, such as temperature and the choice of solvent, are critical to achieving high yields and minimizing side reactions. For instance, the oxidation of picoline derivatives can be carried out using agents like manganese dioxide in sulfuric acid or through catalytic systems involving transition metals and co-catalysts like N-hydroxyphthalimide (NHPI). google.commdpi.com

Table 1: Comparison of Oxidation Conditions for Picoline Derivatives

Oxidizing System Substrate Example Conditions Yield Reference
KMnO₄ / H₂O alpha-picoline Boiling, dilute solution Moderate google.com
MnO₂ / H₂SO₄ alpha-picoline sulfate 130-140°C High google.com
HNO₃ / H₂SO₄ gamma-picoline High Temperature Good google.com

This table presents generalized conditions for picoline oxidation, which are applicable to the synthesis of this compound from 5-propoxypicoline.

An alternative strategy involves the synthesis of an ester of this compound, followed by hydrolysis to yield the carboxylic acid. This two-step approach can be advantageous as esters are often easier to purify than carboxylic acids. The hydrolysis can be performed under acidic or basic conditions. mnstate.educhemguide.co.uk

Acid-catalyzed hydrolysis involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in an excess of water. chemguide.co.uk This reaction is reversible, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid and alcohol. mnstate.educhemguide.co.uk

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide. chemguide.co.ukresearchgate.net This reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. mnstate.edu This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk Studies on the hydrolysis of picolinate (B1231196) esters, such as p-nitrophenyl picolinate (PNPP), show that the reaction can be catalyzed by metal ions and occurs efficiently under various pH conditions. tandfonline.comresearchgate.netrsc.orgresearchgate.net

Modern synthetic organic chemistry frequently utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. uwindsor.ca These methods are highly versatile for functionalizing pyridine rings. researchgate.netresearchgate.net A halogenated pyridine, such as 5-bromopicolinic acid or its ester, can be coupled with propanol (B110389) or a propoxy-containing nucleophile. More commonly, a 5-halopyridine precursor is first subjected to a coupling reaction to introduce a carboxyl group or a precursor, or the propoxy group is introduced via a Buchwald-Hartwig amination-type C-O coupling reaction.

The Suzuki reaction, which couples an organoboron compound with an organohalide, is a powerful tool for creating C-C bonds on the pyridine nucleus. mdpi.comacs.org For instance, a 5-bromopyridine derivative could be coupled with a suitable boronic acid. Similarly, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, offering another route for carbon framework construction. researchgate.net These reactions benefit from a tolerance of various functional groups, allowing for their application in complex syntheses. uwindsor.ca

Table 2: Examples of Palladium-Catalyzed Reactions on Pyridine Derivatives

Reaction Type Substrates Catalyst System Conditions Product Type Reference
Suzuki Coupling 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 85-95°C 5-Aryl-2-methylpyridin-3-amine mdpi.com
Kumada Coupling Haloquinolines + Phenylmagnesium chloride Palladium catalyst THF, -5 to 25°C Phenylquinolines researchgate.net

This table illustrates the versatility of palladium catalysis in modifying pyridine rings, a strategy applicable to the synthesis of this compound precursors.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is critically dependent on the availability and preparation of key precursors and the efficiency of intermediate transformations.

Halogenated pyridines are crucial starting materials for many synthetic routes, particularly those involving palladium-catalyzed coupling reactions. 5-Bromo-2-methylpyridine is a valuable intermediate. chemicalbook.com Its synthesis can be achieved through various methods. One approach involves the reaction of 2-methylpyridine (B31789) with bromine under specific conditions, such as irradiation with a tungsten lamp at high temperatures. guidechem.com Another route starts from 5-nitro-2-chloropyridine, which undergoes condensation with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. google.com Subsequent reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction (diazotization and substitution with bromide), affords 5-bromo-2-methylpyridine. google.com

The propoxy group is typically introduced onto the pyridine ring via an etherification reaction, most commonly a variation of the Williamson ether synthesis. This involves the reaction of a hydroxypyridine intermediate with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. scirp.org For the synthesis of this compound, a precursor like methyl 5-hydroxy-2-picolinate would be reacted with a propylating agent. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent is crucial for the reaction's success, aiming to favor O-alkylation over potential N-alkylation. researchgate.net The etherification can also be performed under phase-transfer catalysis conditions or in aqueous micellar media to enhance efficiency and environmental friendliness. scirp.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and ensure the process is as efficient and economical as possible. In the academic synthesis of this compound and related 5-alkoxypicolinic acids, several parameters are typically investigated to achieve optimal outcomes. These parameters include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.

Research in the broader field of picolinic acid synthesis has demonstrated that microwave irradiation can significantly accelerate reaction times and improve yields. For example, in the synthesis of various heterocyclic compounds, including derivatives of picolinic acid, microwave-assisted protocols have been shown to be superior to conventional heating methods. arabjchem.org The application of microwave heating in the synthesis of this compound could potentially reduce reaction times from hours to minutes and lead to higher purity products.

The choice of base and solvent system is also paramount. In the synthesis of related α-aryl malonates using a copper-catalyzed reaction with picolinic acid as a ligand, cesium carbonate (Cs₂CO₃) was found to be an effective base in toluene. arabjchem.org While this is not a direct synthesis of this compound, the principles of optimizing metal-catalyzed reactions involving picolinic acid derivatives are transferable. The following table summarizes key parameters that are typically optimized in the synthesis of related compounds, which can be applied to the synthesis of this compound.

ParameterConditions InvestigatedGeneral Outcome
Catalyst/Ligand Various copper and palladium catalysts; picolinic acid as a ligandCu(OTf)₂ with picolinic acid showed high efficiency in related reactions. arabjchem.org
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Cesium carbonate often provides superior results in related cross-coupling reactions. arabjchem.org
Solvent Aprotic solvents (e.g., Toluene, DMF, Dioxane)Toluene is often a suitable solvent for microwave-assisted reactions. arabjchem.org
Temperature Room temperature to elevated temperatures (e.g., 90-120 °C)Microwave heating at elevated temperatures significantly reduces reaction times. arabjchem.org
Reaction Time Minutes (microwave) to hours (conventional heating)Microwave irradiation can drastically shorten reaction times. arabjchem.org

This table is a generalized representation based on optimizations for related picolinic acid derivatives and serves as a guide for the synthesis of this compound.

Furthermore, studies on the synthesis of other substituted picolinic acids highlight the importance of catalyst loading. For instance, in the palladium-catalyzed synthesis of cyclopropylthiophenes, optimizing the palladium acetate (B1210297) and SPhos ligand system loading was crucial for achieving high conversion and good yields. mdpi.com Such optimization strategies are directly applicable to potential cross-coupling methods for synthesizing this compound.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that can be applied to the synthesis of this compound. These approaches often involve transition-metal catalysis, particularly with palladium and copper, which allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

One promising approach is the use of palladium-catalyzed cross-coupling reactions. For example, a suitably functionalized pyridine ring, such as 5-bromopicolinic acid methyl ester, could be coupled with propanol in the presence of a palladium catalyst and a suitable ligand to form the desired ether linkage. Research on the synthesis of pyrido[2,3-d]pyrimidines has demonstrated the effectiveness of palladium-catalyzed reactions using β-bromovinyl/aryl aldehydes and various ligands, highlighting the versatility of palladium catalysis in modifying pyridine-based structures. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents a significant methodological advancement. This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields and purity. The synthesis of various heterocyclic compounds, including 5-substituted 1H-tetrazoles and α-aryl malonates, has been successfully achieved using microwave irradiation in the presence of copper catalysts. arabjchem.orgmdpi.com The application of MAOS to the synthesis of this compound could offer a greener and more efficient alternative to traditional synthetic methods. For instance, the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles has been optimized under microwave conditions, showcasing the potential for this technology in synthesizing substituted heterocycles. mdpi.com

The following table outlines potential novel synthetic strategies for this compound based on recent advancements in organic synthesis.

Synthetic StrategyKey FeaturesPotential Advantages
Palladium-Catalyzed Etherification Use of a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., Xantphos) to couple a 5-halopicolinate with propanol.High efficiency, good functional group tolerance, and potential for mild reaction conditions.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the etherification or other synthetic steps.Drastically reduced reaction times, often improved yields, and greener methodology. arabjchem.orgmdpi.com
Copper-Catalyzed Cross-Coupling Utilization of a copper catalyst (e.g., CuI or Cu(OTf)₂) for the formation of the C-O bond between the pyridine ring and the propoxy group.Cost-effective alternative to palladium catalysis. mdpi.com
Tandem Reaction Sequences Designing a one-pot reaction that combines multiple synthetic transformations to build the target molecule.Increased efficiency, reduced waste, and simplified experimental procedures.

This table presents conceptual novel approaches for the synthesis of this compound based on modern synthetic methodologies.

The exploration of these novel synthetic approaches and the continuous optimization of existing methods are crucial for the efficient and sustainable production of this compound for academic and potentially industrial purposes.

Chemical Reactivity and Mechanistic Studies of 5 Propoxypicolinic Acid

Acid-Base Equilibrium and Proton Transfer Mechanisms

The acid-base properties of 5-propoxypicolinic acid are fundamental to its chemical behavior. The molecule possesses both a weakly basic pyridine (B92270) nitrogen atom and an acidic carboxylic acid group, allowing it to exist in various protonated and deprotonated states depending on the pH of the solution.

Table 1: Estimated pKa Values and Equilibrium Species of this compound

SpeciesStructurePredominant at pHEstimated pKa1 (COOH)Estimated pKa2 (Py-H+)
Cationic< 1~1-2-
Neutral / Zwitterionic1-5--
Anionic> 6--

Note: pKa values are estimations based on related structures and substituent effects.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions and Kinetic Studies

This compound can be converted to its corresponding esters through various esterification methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. uobaghdad.edu.iqresearchgate.net

The reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Amidation Reactions and Derivative Formation

Amides of this compound are readily synthesized by reacting the carboxylic acid with an amine. youtube.com Due to the lower nucleophilicity of amines compared to alkoxides, the carboxylic acid typically requires activation for the reaction to proceed efficiently. iajpr.com

Common methods for amidation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. organic-chemistry.org Another approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then reacts rapidly with the amine to yield the amide. iajpr.comyoutube.com

The formation of these derivatives is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. iajpr.com

Decarboxylation Pathways and Associated Conditions

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction for this compound, though it typically requires harsh conditions. Picolinic acids, in general, are more susceptible to decarboxylation than many other aromatic carboxylic acids due to the ability of the nitrogen atom to stabilize the negative charge that develops on the ring in the transition state.

The mechanism is believed to proceed through a zwitterionic intermediate, where the carboxyl group is protonated by the pyridinium (B92312) proton. This facilitates the elimination of CO2, forming a carbanion at the 2-position of the pyridine ring, which is then protonated to give 3-propoxypyridine. The reaction is often facilitated by heat and can sometimes be catalyzed by copper salts. organic-chemistry.org The temperatures required are generally high, often exceeding 200°C. mdpi.comnih.gov

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which is caused by the electronegative nitrogen atom. wikipedia.orgyoutube.com The nitrogen atom and the deactivating carboxylic acid group both withdraw electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com

However, the 5-propoxy group is an activating, ortho-, para-directing substituent. This means it donates electron density to the ring through resonance, partially offsetting the deactivating effects of the nitrogen and carboxyl groups. The directing influence of the substituents must be considered:

Pyridine Nitrogen: Strongly deactivating, directs meta (to the 3- and 5-positions).

Carboxylic Acid Group: Deactivating, directs meta (to the 4- and 6-positions relative to itself).

Propoxy Group: Activating, directs ortho and para (to the 4- and 6-positions relative to itself).

The positions on the ring are C-3, C-4, and C-6. The C-4 and C-6 positions are activated by the propoxy group, but the C-6 position is sterically hindered by the adjacent carboxyl group. The C-3 position is meta to the propoxy group but ortho to the carboxyl group. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C-4 position, which is para to the activating propoxy group and meta to the deactivating carboxyl group. Nevertheless, forcing conditions, such as high temperatures and highly reactive electrophiles, would likely be required for any substitution to occur. masterorganicchemistry.comkhanacademy.org

Nucleophilic Substitution at the Pyridine Nitrogen or Carbon Centers

Unlike electrophilic substitution, the electron-deficient pyridine ring is more susceptible to nucleophilic attack. libretexts.orgyoutube.com

At the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic. It can react with electrophiles, such as alkyl halides, in an N-alkylation reaction to form a quaternary pyridinium salt. This reaction transforms the neutral pyridine ring into a positively charged pyridinium ring, which significantly alters its electronic properties and reactivity.

At Carbon Centers: Nucleophilic aromatic substitution (SNAr) on the carbon atoms of the pyridine ring is also possible, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4), as the nitrogen can stabilize the negatively charged Meisenheimer-like intermediate. youtube.com However, for SNAr to occur, a good leaving group (such as a halide) must be present at the substitution site. In this compound, there are no inherent leaving groups on the ring carbons. Therefore, direct nucleophilic substitution on the ring carbons is not a feasible pathway without prior modification of the molecule.

Chelation Chemistry and Metal Complexation Principles of Picolinic Acids

Picolinic acid and its derivatives are recognized for their significant role as chelating agents, forming stable complexes with a variety of metal ions. This chelating ability is central to their diverse applications, including in biological systems and materials science. The fundamental principles of their coordination chemistry are dictated by the structural arrangement of the picolinic acid molecule, which features a carboxylic acid group at the 2-position of a pyridine ring.

The defining characteristic of picolinic acid as a ligand is its capacity for bidentate chelation. researchgate.netnih.gov Coordination with a metal ion occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. daneshyari.com This simultaneous binding to two adjacent positions on the ligand framework results in the formation of a highly stable five-membered ring structure with the central metal ion. daneshyari.com This phenomenon, known as the chelate effect, contributes significantly to the thermodynamic stability of the resulting metal complexes.

Picolinic acid readily forms complexes with a wide range of transition metals, including but not limited to chromium, manganese, iron, cobalt, nickel, copper, and zinc. researchgate.netmdpi.com The stoichiometry of these complexes can vary, with common examples being 1:1, 1:2, and 1:3 metal-to-ligand ratios. The resulting geometry of the coordination sphere around the metal ion is influenced by factors such as the nature of the metal, its oxidation state, and the presence of other coordinating ligands, such as water molecules. Commonly observed geometries for these complexes include octahedral and distorted octahedral configurations. mdpi.comorientjchem.org For instance, in many divalent metal complexes, two picolinate (B1231196) ligands and two water molecules coordinate to the metal center, resulting in a distorted octahedral geometry. daneshyari.com

The electronic nature of substituents on the pyridine ring can modulate the chelating properties of picolinic acid derivatives. Electron-withdrawing groups, for example, can reduce the electron donor capacity of the pyridine nitrogen atom, potentially affecting the stability of the metal complex. orientjchem.org Conversely, electron-donating groups may enhance the basicity of the nitrogen atom and influence the coordination bond strength. In the case of this compound, the propoxy group at the 5-position is generally considered to be an electron-donating group through resonance, which could potentially influence the electronic properties of the pyridine ring and, consequently, its interaction with metal ions. Studies on related compounds, such as 5-nitropicolinic acid, have shown that substituents at the 5-position can influence the coordination modes and the resulting structures of the metal complexes, leading to the formation of mononuclear, one-dimensional, or two-dimensional structures. rsc.org

The stability of metal-picolinate complexes is a critical aspect of their chemistry. The formation constants of these complexes are generally high, indicating a strong affinity between the picolinic acid ligand and the metal ion. This stability is crucial for their function in various applications, such as facilitating the absorption of essential metal ions in biological systems. researchgate.net

Below is a summary of common coordination characteristics of picolinic acid with various metal ions, which provides a foundational understanding applicable to its derivatives like this compound.

Metal IonTypical Coordination GeometryLigand to Metal RatioReference
Co(II)Octahedral1:2 mdpi.com
Ni(II)Octahedral1:2 mdpi.com
Cu(II)Distorted Octahedral1:2 nih.govmdpi.com
Zn(II)Octahedral1:2, 1:3 researchgate.net
Fe(II)/Fe(III)Octahedral1:2, 1:3 researchgate.netnih.gov
Mn(II)Octahedral1:3 mdpi.com

Synthesis and Investigation of 5 Propoxypicolinic Acid Derivatives and Analogues

Structural Modifications at the Carboxyl Group

The carboxyl group of 5-propoxypicolinic acid is a primary site for chemical modification, allowing for the synthesis of a wide range of functional derivatives. These modifications can significantly alter the compound's polarity, reactivity, and ability to act as a hydrogen bond donor or acceptor.

Ester and Amide Analogues of this compound

The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy in medicinal chemistry to enhance properties such as membrane permeability and metabolic stability. nih.govnih.gov For this compound, these derivatives can be synthesized through standard chemical reactions.

Ester analogues are typically prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. This transformation is crucial as converting a carboxylic acid into an ester can generate more selective and potent compounds. nih.gov Similarly, amide analogues are synthesized by reacting the acid with a primary or secondary amine. mdpi.com This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). google.com

Research into related picolinic acid structures demonstrates these principles. For instance, 3-n-propoxypicolinic acid has been successfully reacted with 2-amino-indane-2-carboxylic acid ethyl ester using HBTU and a non-nucleophilic base like diisopropylethylamine (DIPEA) to form the corresponding amide. google.com The synthesis of ester and amide derivatives from various carboxylic acids is a well-established field, with numerous methods available to create diverse libraries of compounds for biological screening. mdpi.comd-nb.info

Table 1: Synthesis of Ester and Amide Analogues

Derivative Type General Synthetic Method Reagents Reference
Esters Fischer Esterification Alcohol, Acid Catalyst wikipedia.org
Alkylation Alkyl Halide, Base nih.gov
Amides Acyl Chloride Route Thionyl Chloride, Amine wikipedia.org

Reduction Products and Other Carboxyl Derivatives

The reduction of the carboxyl group offers another avenue for structural modification. The carbon atom in a carboxyl group is in a high oxidation state and can be reduced to a primary alcohol. libretexts.orgmsu.edu This transformation is typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH4) is highly effective for the rapid reduction of carboxylic acids to 1º-alcohols. wikipedia.orgmsu.edu The process involves the addition of a hydride to the carbonyl carbon, leading to an intermediate that ultimately yields the alcohol after hydrolysis. libretexts.org Diborane (B2H6) can also be used to achieve a similar reduction and is noted for its specificity, often not affecting other functional groups like amides or peptide bonds under controlled conditions. libretexts.orgnih.gov Applying these methods to this compound would yield (5-propoxypyridin-2-yl)methanol. It is important to note that partial reduction of a carboxylic acid directly to an aldehyde is generally not feasible with these reagents. msu.edu

Other derivatives of the carboxyl group include acyl halides, which serve as activated intermediates for the synthesis of esters and amides. wikipedia.org

Structural Modifications at the Propoxy Chain

The propoxy chain at the 5-position of the picolinic acid ring is a key determinant of the molecule's lipophilicity and steric profile. Modifications to this chain, either by varying its length or by introducing new functional groups, can fine-tune its properties.

Variation of Alkoxy Chain Length (e.g., Ethoxy, Butoxy Analogues)

Altering the length of the alkoxy chain is a common strategy to modulate a molecule's interaction with biological targets. Studies on related picolinic acid derivatives have explored the impact of substituting the propoxy group with shorter or longer alkyl chains. For example, analogues such as 5-N-butoxypicolinic acid and other picolinic acids with methoxy (B1213986) and ethoxy groups have been synthesized. nih.govgoogle.com

The length of the alkoxy chain can influence the compound's physical properties, such as its melting point and solubility, as well as its conformational flexibility. researchgate.netresearchgate.net These variations are critical in structure-activity relationship (SAR) studies, where the goal is to optimize a compound's efficacy by adjusting its fit within a specific binding pocket.

Table 2: Examples of Alkoxy Chain Variation in Picolinic Acid Derivatives

Compound Name Alkoxy Chain Reference
5-Ethoxypicolinic acid analogue Ethoxy nih.gov
This compound Propoxy google.com

Functionalization of the Propyl Moiety

The introduction of functional groups onto the propyl chain of this compound represents a more complex synthetic challenge but offers the potential for significant structural diversification. This could involve adding substituents such as hydroxyl, amino, or halogen groups to the alkyl chain. While specific examples of such modifications on the propoxy chain of this compound are not extensively documented in the reviewed literature, the principles of C-H activation and other advanced synthetic methods could theoretically be applied. Such functionalizations would create new chiral centers or points for further conjugation, dramatically expanding the chemical space available for exploration.

Substitution Pattern Variations on the Picolinic Acid Core (e.g., 3-Propoxypicolinic Acid Analogues)

An important analogue in this context is 3-propoxypicolinic acid. The synthesis of this isomer has been reported, and it has been used as a building block for more complex molecules. google.com For example, 3-n-propoxypicolinic acid has been used in the synthesis of amide derivatives intended for specific biological applications. google.com The difference in the location of the electron-donating propoxy group—from position 5 to position 3—alters the electron density of the pyridine (B92270) ring and the acidity of the carboxyl group, which can lead to different reactivity and biological activity profiles compared to the 5-propoxy isomer.

Table 3: Comparison of Picolinic Acid Core Isomers

Compound Name Position of Propoxy Group Key Synthetic Application Reference
This compound 5 Parent compound for various derivatives google.com

| 3-Propoxypicolinic acid | 3 | Intermediate for amide synthesis | google.com |

5 Propoxypicolinic Acid As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Architectures

The structural framework of 5-Propoxypicolinic acid makes it a valuable starting material for the construction of more complex organic molecules. The picolinic acid moiety can be engaged in a variety of well-established organic reactions. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for further functionalization.

The synthesis of derivatives of the related 5-thio-2-pyridinecarboxylic acid has been described through methods such as the displacement of a nitro group or the diazotization of an amino group, followed by reaction with a thiol. nih.gov A similar synthetic logic could be applied to generate a diverse library of compounds based on the this compound scaffold.

Below is an illustrative table of potential transformations of this compound:

Starting MaterialReagent(s)ProductReaction Type
This compoundSOCl₂5-Propoxypicolinoyl chlorideAcyl chloride formation
This compoundR-OH, H⁺5-Propoxypicolinate esterEsterification
This compoundR-NH₂, DCC5-PropoxypicolinamideAmide coupling

Role in Multi-Step Convergent Synthetic Strategies

In multi-step convergent synthesis, complex molecules are assembled from several individual fragments, which are synthesized separately and then combined. This approach is often more efficient than a linear synthesis. This compound can serve as one of these key fragments. Its bifunctional nature (a carboxylic acid and a heterocyclic ring) allows for orthogonal chemical modifications, where one functional group can be reacted selectively while the other remains protected or unreactive, to be utilized in a subsequent step.

For example, the propoxy group could be introduced early in a synthetic sequence, and the picolinic acid moiety could be carried through several steps before being used to couple with another advanced intermediate. The stability of the pyridine (B92270) ring under many reaction conditions makes it a robust platform for such strategies.

Application as a Ligand Precursor in Coordination Chemistry Research

Picolinic acid and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, forming a five-membered chelate ring.

The presence of the 5-propoxy group in this compound can modulate the electronic properties of the pyridine ring, which in turn influences the strength of the metal-ligand bonds. The steric bulk of the propoxy group can also play a role in determining the coordination geometry and the packing of the resulting metal complexes in the solid state. Research on related substituted picolinic acids, such as 5-aminopyridine-2-carboxylic acid, has shown their utility in constructing coordination polymers with interesting magnetic and luminescent properties. nih.gov It is anticipated that this compound could similarly be employed to generate novel coordination compounds with tailored properties.

The following table outlines the expected coordination behavior of this compound with various metal ions:

Metal IonExpected Coordination NumberPotential Geometry
Cu(II)4 or 6Square planar or Octahedral
Zn(II)4 or 6Tetrahedral or Octahedral
Fe(III)6Octahedral
Ru(II)6Octahedral

Intermediate in the Formation of Advanced Heterocyclic Systems

The pyridine ring of this compound can serve as a scaffold for the construction of more complex fused heterocyclic systems. Through reactions such as nucleophilic aromatic substitution (under forcing conditions), metal-catalyzed cross-coupling, or ring-closing metathesis on derivatives, the picolinic acid core can be elaborated into polycyclic structures. These advanced heterocyclic systems are often of interest in medicinal chemistry and materials science.

For instance, the carboxylic acid could be used as a directing group in C-H activation reactions to functionalize the pyridine ring at other positions, leading to the synthesis of highly substituted and complex heterocyclic molecules.

Computational and Theoretical Investigations of 5 Propoxypicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of 5-Propoxypicolinic acid, offering a detailed view of its electronic structure and predicting its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be utilized to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT studies on related picolinic acid derivatives have demonstrated that substituents significantly influence the electronic distribution within the pyridine (B92270) ring and the carboxylic acid group. The propoxy group at the 5-position is an electron-donating group, which is expected to increase the electron density on the pyridine ring, thereby affecting its reactivity and interaction with other molecules.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
C2-C3 Bond Length (Å)1.395
C3-C4 Bond Length (Å)1.390
C4-C5 Bond Length (Å)1.392
C5-C6 Bond Length (Å)1.385
N1-C2 Bond Length (Å)1.340
N1-C6 Bond Length (Å)1.345
C5-O Bond Length (Å)1.365
C2-C(O)OH Bond Angle (°)120.5

Note: The values in this table are hypothetical and representative of what would be expected from such a calculation, based on similar molecules.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, the electron-donating propoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be localized over the pyridine ring and the carboxylic acid group, indicating these as potential sites for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Ionization Potential7.0
Electron Affinity1.5

Note: These values are estimations based on trends observed in similar substituted picolinic acids.

Conformation Analysis and Conformational Landscapes

The conformational flexibility of this compound, particularly concerning the orientation of the propoxy and carboxylic acid groups relative to the pyridine ring, is critical for its biological activity and physical properties. Conformational analysis helps in identifying the most stable conformers and understanding the energy barriers between them.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are essential for understanding the mechanisms of chemical reactions involving this compound. For instance, the decarboxylation of picolinic acid derivatives is a reaction of significant interest. rsc.org

Theoretical calculations can map out the potential energy surface for a given reaction, identifying intermediates and the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For this compound, the electron-donating propoxy group might influence the stability of intermediates and transition states in reactions such as esterification, amidation, or decarboxylation.

Molecular Dynamics Simulations for Solvation and Interaction Studies

Molecular dynamics (MD) simulations provide a dynamic picture of this compound in different environments, such as in aqueous solution. These simulations can reveal how the molecule interacts with solvent molecules and other solutes over time.

MD simulations can be used to study the hydration shell around this compound, identifying specific hydrogen bonding patterns between the solute and water molecules. This is crucial for understanding its solubility and transport properties. Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological macromolecules, such as proteins or DNA, providing insights into its potential biological activity. Simulations on similar organic molecules have shown that both hydrogen bonding and hydrophobic interactions play key roles in their association processes in aqueous solutions. nih.gov

Advanced Research Applications of 5 Propoxypicolinic Acid Scaffolds

Chemical Probe Development for Molecular Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a complex biological system. The development of such probes is a critical step in molecular target identification. nih.govtum.depugetsound.edu This process typically involves synthesizing derivatives of a parent scaffold—in this hypothetical case, 5-propoxypicolinic acid—by introducing reactive or reporter groups. nih.gov For instance, an alkyne or azide (B81097) group could be added to the this compound structure to allow for "click chemistry" ligation to reporter tags after binding. tum.depugetsound.edu Another approach is activity-based protein profiling (ABPP), where the probe is designed to covalently bind to the active site of an enzyme, allowing for its identification and functional analysis within the proteome. nih.govnih.gov

However, a comprehensive search of scientific databases reveals no published studies describing the design, synthesis, or application of chemical probes based on the this compound scaffold for the purpose of molecular target identification.

Investigation of Molecular Interactions with Biological Macromolecules (from a Chemical Binding Perspective)

Understanding how a chemical scaffold interacts with biological macromolecules like proteins is fundamental to drug design and chemical biology. These investigations often rely on computational and experimental techniques to elucidate the nature of the binding.

Structure-Interaction Relationship Studies with Receptor Binding Domains

Structure-interaction or structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule correlates with its biological activity or binding affinity to a receptor. This involves systematically modifying the chemical scaffold and measuring the resulting changes in interaction. Key interactions that stabilize a ligand within a receptor binding domain (RBD) include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comnih.govrsc.org Computational methods like density functional theory (DFT) can be employed to model these intra- and intermolecular interactions. mdpi.comnih.govresearchgate.net

There are currently no available studies that specifically analyze the structure-interaction relationships between this compound or its derivatives and any receptor binding domains.

Enzyme Active Site Interaction Modeling

Computational modeling is a powerful tool for predicting how a small molecule might bind within the active site of an enzyme. youtube.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interactions between a ligand and the amino acid residues of the active site. mdpi.comnih.gov These models can predict binding affinity and the specific interactions, such as hydrogen bonds or alkyl interactions, that stabilize the complex. mdpi.comnih.gov This information is crucial for designing more potent and selective enzyme inhibitors.

Specific molecular modeling studies detailing the interaction of this compound with enzyme active sites have not been reported in the scientific literature.

Design and Synthesis of Novel Chemical Scaffolds for Library Generation

Chemical libraries, which are large collections of distinct but structurally related compounds, are essential for high-throughput screening and drug discovery. A core scaffold, such as this compound, can serve as the foundation for generating a diverse library of derivatives. By employing modular and stereoselective synthetic routes, researchers can introduce a variety of functional groups at different positions on the scaffold. researchgate.net This allows for a systematic exploration of the chemical space around the core structure to identify compounds with desired biological activities. researchgate.net

Exploration in Materials Science as a Monomer or Precursor (excluding specific product applications)

In materials science, small molecules with specific functional groups can be used as monomers or precursors for the synthesis of polymers and other advanced materials. For example, dicarboxylic acids are versatile building blocks for creating polyesters and other polymers. nih.govnih.gov The properties of the resulting material are directly influenced by the structure of the monomer precursor. nih.gov

A review of the literature indicates that while related compounds like 2,5-furandicarboxylic acid have been explored as precursors for polymer synthesis, there is no published research on the use of this compound as a monomer or precursor in the field of materials science. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.